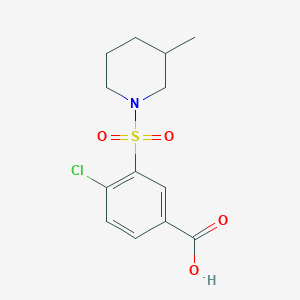
4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid is a useful research compound. Its molecular formula is C13H16ClNO4S and its molecular weight is 317.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-3-(3-methyl-piperidine-1-sulfonyl)-benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a chloro group, a piperidine moiety, and a sulfonyl functional group, which contribute to its unique chemical behavior and biological activity. Its molecular formula is C13H17ClN2O4S, and it has been studied for various pharmacological applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study evaluating related compounds, moderate to strong antibacterial effects were observed against Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It is believed to inhibit specific enzymes involved in cancer cell proliferation. The sulfonamide functionality is particularly noted for its role in enzyme inhibition, which may contribute to its anticancer effects .
Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been reported. A study found that derivatives of similar structures showed significant AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM . These findings highlight the potential of this compound as a lead compound for developing new enzyme inhibitors.
The mechanism of action involves the interaction of the compound with specific molecular targets. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the chloro group may participate in halogen bonding, further influencing biological activity .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition (IC50) |
|---|---|---|
| This compound | Moderate to Strong | AChE: 1.13 - 6.28 µM |
| 4-Chloro-3-(piperidine-1-sulfonyl)aniline | Moderate | Not specified |
| 4-Chloro-3-(morpholine-4-sulfonyl)benzoic acid | Weak | Not specified |
Case Studies
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
- Antibacterial Screening : A series of synthesized compounds were evaluated for antibacterial activity against various strains, showing promising results against Bacillus subtilis with IC50 values comparable to standard antibiotics .
- Enzyme Inhibition Studies : Research on piperidine derivatives has revealed their potential as effective AChE inhibitors, with some compounds displaying IC50 values significantly lower than established drugs .
特性
IUPAC Name |
4-chloro-3-(3-methylpiperidin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-9-3-2-6-15(8-9)20(18,19)12-7-10(13(16)17)4-5-11(12)14/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFTYOUFGPBUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














